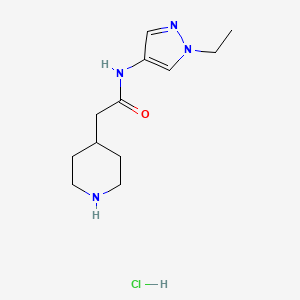

N-(1-Ethyl-1H-pyrazol-4-yl)-2-piperidin-4-yl-acetamide hydrochloride

Vue d'ensemble

Description

N-(1-Ethyl-1H-pyrazol-4-yl)-2-piperidin-4-yl-acetamide hydrochloride is a synthetic compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their versatile applications in medicinal chemistry and organic synthesis. This compound is of particular interest due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Ethyl-1H-pyrazol-4-yl)-2-piperidin-4-yl-acetamide hydrochloride typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring is synthesized through the cyclocondensation of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

Alkylation: The pyrazole ring is then alkylated with ethyl halide to introduce the ethyl group at the nitrogen atom.

Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems ensures precise control over reaction conditions, leading to high-purity products .

Analyse Des Réactions Chimiques

Types of Reactions

N-(1-Ethyl-1H-pyrazol-4-yl)-2-piperidin-4-yl-acetamide hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium or hydrogen peroxide in the presence of a catalyst.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted derivatives with various functional groups.

Applications De Recherche Scientifique

Pharmacological Studies

N-(1-Ethyl-1H-pyrazol-4-yl)-2-piperidin-4-yl-acetamide hydrochloride has been investigated for its potential as a glycine transporter 1 (GlyT1) inhibitor . GlyT1 inhibitors are of significant interest in treating neurological disorders, including schizophrenia and depression. A study highlighted the design of this compound to enhance inhibitory activity on GlyT1, indicating its potential therapeutic use .

Cancer Research

Research has shown that compounds similar to this compound can inhibit various kinases involved in cancer progression. For instance, derivatives of pyrazole have demonstrated nanomolar inhibition of MET kinase activity, which is crucial in cancer cell proliferation . This suggests that the compound may be explored further for anti-cancer properties.

Neuropharmacology

The compound's structure suggests it may interact with neurotransmitter systems, particularly those involving glycine and glutamate receptors. As such, it holds promise for developing treatments for neurodegenerative diseases and psychiatric disorders. The modulation of these neurotransmitter systems could lead to novel therapeutic strategies .

Case Studies

Mécanisme D'action

The mechanism of action of N-(1-Ethyl-1H-pyrazol-4-yl)-2-piperidin-4-yl-acetamide hydrochloride involves its interaction with specific molecular targets and pathways:

Comparaison Avec Des Composés Similaires

Similar Compounds

N-(1-Methyl-1H-pyrazol-4-yl)-2-piperidin-4-yl-acetamide hydrochloride: Similar structure but with a methyl group instead of an ethyl group.

N-(1-Propyl-1H-pyrazol-4-yl)-2-piperidin-4-yl-acetamide hydrochloride: Similar structure but with a propyl group instead of an ethyl group.

Uniqueness

N-(1-Ethyl-1H-pyrazol-4-yl)-2-piperidin-4-yl-acetamide hydrochloride is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to its analogs .

Activité Biologique

N-(1-Ethyl-1H-pyrazol-4-yl)-2-piperidin-4-yl-acetamide hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, relevant research findings, and potential therapeutic applications.

- Molecular Formula : C12H22N4·HCl

- Molecular Weight : 222.336 g/mol

- IUPAC Name : N-(1-Ethyl-1H-pyrazol-4-yl)-2-piperidin-4-ylacetamide hydrochloride

The compound exhibits multiple mechanisms of action that contribute to its biological activity:

- Antimicrobial Activity : Preliminary studies suggest that derivatives containing piperidine and pyrazole moieties show significant antibacterial and antifungal properties. The presence of halogen substituents on the piperidine ring enhances antimicrobial activity against various strains, including Gram-positive and Gram-negative bacteria .

- Cytotoxicity : Research indicates that compounds similar to this compound may exhibit cytotoxic effects on cancer cell lines. The structure's ability to interact with cellular pathways involved in apoptosis could be a mechanism for its anticancer potential .

- Neuropharmacological Effects : Some studies have reported that pyrazole derivatives can modulate neurotransmitter systems, indicating potential applications in treating neurological disorders. The interaction with dopamine receptors has been noted, suggesting its role as a neuroprotective agent .

Antimicrobial Studies

A series of studies have evaluated the antimicrobial properties of related compounds:

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| Compound A | 0.0039 | S. aureus |

| Compound B | 0.025 | E. coli |

| Compound C | 3.125 | C. albicans |

These findings demonstrate that modifications to the piperidine structure significantly influence antimicrobial efficacy, with some derivatives showing potent activity against resistant strains .

Cytotoxicity Assessments

In vitro assays have been conducted to assess the cytotoxic effects on various cancer cell lines:

The results indicate that certain structural modifications enhance cytotoxicity, making these compounds candidates for further development in cancer therapy.

Case Study 1: Antimicrobial Efficacy

In a study published in MDPI, researchers synthesized several piperidine derivatives and evaluated their antimicrobial activities against common pathogens. The results indicated that specific substitutions led to significant increases in efficacy against both Gram-positive and Gram-negative bacteria, highlighting the importance of structural diversity in designing effective antimicrobial agents .

Case Study 2: Neuropharmacological Potential

A systematic review highlighted the neuropharmacological effects of pyrazole derivatives, including this compound. The review discussed how these compounds could potentially modulate neurotransmitter levels and provide neuroprotective effects in models of neurodegeneration .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(1-Ethyl-1H-pyrazol-4-yl)-2-piperidin-4-yl-acetamide hydrochloride?

- Methodology :

- Step 1 : React 1-ethyl-1H-pyrazole-4-amine with a chloroacetyl chloride derivative in the presence of a base (e.g., triethylamine) in dichloromethane or another inert solvent to form the acetamide intermediate .

- Step 2 : Introduce the piperidin-4-yl moiety via nucleophilic substitution or coupling reactions. Optimize reaction conditions (e.g., temperature, solvent polarity) to enhance yield .

- Step 3 : Purify the final product using recrystallization or chromatography (e.g., silica gel column) to achieve >95% purity, verified by HPLC or NMR .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Exposure Controls :

- Use fume hoods for synthesis and handling to minimize inhalation risks.

- Wear nitrile gloves (tested for chemical resistance) and lab coats. No specific glove material is universally recommended due to limited data; consult material compatibility charts .

- Storage : Store in airtight containers at 2–8°C, protected from light and moisture. Label containers with CAS 28456-30-6 for traceability .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- NMR : Use - and -NMR to confirm the pyrazole and piperidine ring structures, with DMSO-d6 or CDCl3 as solvents .

- Mass Spectrometry : High-resolution MS (HRMS) or LC-MS to validate molecular weight (e.g., ~293.8 g/mol for the hydrochloride salt) .

- Elemental Analysis : Verify C, H, N, and Cl content to confirm stoichiometry .

Advanced Research Questions

Q. How can structural analogs be designed to explore structure-activity relationships (SAR)?

- Approach :

- Modify substituents : Replace the ethyl group on the pyrazole ring with bulkier alkyl chains (e.g., isopropyl) to assess steric effects on target binding .

- Piperidine substitutions : Introduce electron-withdrawing groups (e.g., fluorine) at the piperidine 4-position to modulate basicity and solubility .

- Validation : Compare IC50 values in enzymatic assays (e.g., kinase inhibition) to correlate structural changes with activity .

Q. How should researchers address contradictions in reported biological activity data?

- Troubleshooting Strategies :

- Purity Verification : Re-analyze batches with conflicting results via HPLC to rule out impurities (>98% purity required for reliable data) .

- Assay Conditions : Standardize in vitro protocols (e.g., cell line selection, incubation time) to minimize variability. For example, discrepancies in IC50 may arise from differences in ATP concentrations in kinase assays .

- Control Compounds : Include reference inhibitors (e.g., staurosporine for kinases) to calibrate assay systems .

Q. What reaction optimization strategies improve yield and purity during synthesis?

- Key Variables :

- Solvent Selection : Replace dichloromethane with THF or DMF for better solubility of intermediates, reducing side-product formation .

- Catalysis : Use palladium-based catalysts for coupling steps to enhance regioselectivity .

- Workup : Implement aqueous washes (e.g., NaHCO3 for acid removal) and drying agents (MgSO4) to improve purity .

Q. Which in vitro assays are suitable for evaluating its pharmacological potential?

- Recommended Assays :

- Enzyme Inhibition : Fluorescence-based assays (e.g., FP-TDP1 for topoisomerase inhibition) with 10-point dose-response curves .

- Cell Viability : MTT assays using cancer cell lines (e.g., HeLa or A549) to assess cytotoxicity. Use DMSO as a solvent control (<0.1% final concentration) .

- Receptor Binding : Radioligand displacement assays (e.g., -ligands for GPCR targets) with Scatchard analysis for affinity calculations .

Q. How can computational modeling predict target interactions and pharmacokinetics?

- Methods :

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model binding poses with protein targets (e.g., kinases). Validate with co-crystal structures if available .

- ADME Prediction : SwissADME or pkCSM to estimate logP, solubility, and CYP450 interactions. Note that the hydrochloride salt may alter solubility profiles .

Propriétés

IUPAC Name |

N-(1-ethylpyrazol-4-yl)-2-piperidin-4-ylacetamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N4O.ClH/c1-2-16-9-11(8-14-16)15-12(17)7-10-3-5-13-6-4-10;/h8-10,13H,2-7H2,1H3,(H,15,17);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQYFGYIZPYHYJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C=N1)NC(=O)CC2CCNCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21ClN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.